Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multiple steps, including condensation, phosphorylation, and deprotection reactions. For instance, derivatives of 2-acetamido-2-deoxy-D-glucose and phosphorylated sugars have been synthesized through methods involving condensation with phosphoric acid, followed by selective hydrolysis and deprotection steps (Szabó, 1989). Similarly, the synthesis of phosphorylated nucleoside analogues involves alkylation with diisopropoxyphosphoryl compounds, demonstrating the complex interplay of functional group transformations in such molecules (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by multiple chiral centers, hydroxyl, acetamido, and phosphate groups, contributing to their complex three-dimensional structures. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate the stereochemistry and confirm the molecular configuration of synthesized compounds (Li et al., 2001).
Scientific Research Applications
Analytical Techniques for Anti-Diabetic Drugs
Sophisticated analytical techniques are essential for the quality assessment of pharmaceutical products, including anti-diabetic drugs like Empagliflozin. These methods ensure the accuracy, reliability, and reproducibility of drug formulations, crucial for patient safety and effective treatment outcomes Methodical Insights into Reported Sophisticated Analytical Techniques for the Determination of Anti-Diabetic Drug Empagliflozin in Various Pharmaceutical Products.
Advanced Oxidation Processes in Water Treatment
Advanced Oxidation Processes (AOPs) are at the forefront of removing recalcitrant compounds like acetaminophen from water, demonstrating the critical role of innovative technologies in addressing environmental pollution and water scarcity challenges A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
Pemetrexed Disodium in Cancer Treatment
Pemetrexed Disodium's role in treating various cancers, including mesothelioma and lung carcinoma, highlights the significance of chemical compounds in developing effective cancer therapies. Its combination with other agents and the reduction of side effects through supplementation showcases the advancements in targeted cancer treatment strategies Review of a promising new agent—pemetrexed disodium.
Green Chemistry Applications
The Biginelli reaction's modification using green solvents for synthesizing dihydropyrimidinones (DHPMs) illustrates the importance of sustainable practices in chemical synthesis. Such eco-friendly approaches are vital for reducing environmental impact and advancing the field of green chemistry Eco-friendly and enantiospecific Biginelli synthesis using (+)-myrtenal as the substrate - an impeccable and unequivocal analysis of the product.
Analytical Methods for Antioxidant Activity
Understanding the antioxidant activity in various substances is crucial for applications in food engineering, medicine, and pharmacy. The development of precise analytical methods for measuring antioxidant capacity can significantly impact health science, nutrition, and therapeutic interventions Analytical Methods Used in Determining Antioxidant Activity: A Review.
properties
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15?,16?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-QCVFHWOISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585285 | |
Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
CAS RN |
108320-87-2 | |
Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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